molecular formula C12H12N2O2 B2652104 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 13608-58-7

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide

Cat. No.: B2652104
CAS No.: 13608-58-7
M. Wt: 216.24
InChI Key: YMMHUSFYVDFYTO-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and π-π stacking . The specific pathways and targets depend on the biological activity being studied, such as inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the acetamide group at the 5-position of the oxazole ring differentiates it from other oxazole derivatives, contributing to its unique pharmacological profile .

Properties

IUPAC Name

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMHUSFYVDFYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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